molecular formula C20H12ClN3O6 B4983970 (4Z)-1-(3-chlorophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione

(4Z)-1-(3-chlorophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione

Cat. No.: B4983970
M. Wt: 425.8 g/mol
InChI Key: JZZBJTLBEKDVTL-YBEGLDIGSA-N
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Description

(4Z)-1-(3-chlorophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxy-nitrophenyl group, and a pyrazolidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-chlorophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common approach includes the condensation of 3-chlorobenzaldehyde with 5-(2-hydroxy-5-nitrophenyl)furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydrazine derivatives under controlled conditions to yield the final pyrazolidine-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography might be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-chlorophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, (4Z)-1-(3-chlorophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione may exhibit biological activity, such as anti-inflammatory or antimicrobial properties. Researchers may explore its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-chlorophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

(4Z)-1-(3-chlorophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound’s structure offers broader applications in various fields of research and industry.

Properties

IUPAC Name

(4Z)-1-(3-chlorophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O6/c21-11-2-1-3-12(8-11)23-20(27)16(19(26)22-23)10-14-5-7-18(30-14)15-9-13(24(28)29)4-6-17(15)25/h1-10,25H,(H,22,26)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZBJTLBEKDVTL-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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